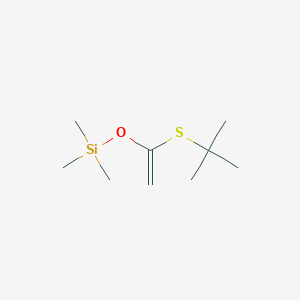

(1-t-Butylthiovinyloxy)trimethylsilane

Description

(1-t-Butylthiovinyloxy)trimethylsilane is an organosilicon compound characterized by a trimethylsilyl group bonded to a t-butylthio-substituted vinyloxy moiety. The thiovinyloxy group may enhance nucleophilicity, enabling selective reactivity in cross-coupling or functionalization reactions.

Properties

IUPAC Name |

1-tert-butylsulfanylethenoxy(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20OSSi/c1-8(10-12(5,6)7)11-9(2,3)4/h1H2,2-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGMMPYTUOTARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC(=C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20OSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342656 | |

| Record name | Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63584-47-4 | |

| Record name | Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-t-Butylthiovinyloxy)trimethylsilane typically involves the reaction of tert-butylthiol with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in (Trifluoromethyl)trimethylsilane imparts strong electron-withdrawing effects, contrasting with the thiovinyloxy group’s electron-donating nature in the target compound.

- 1-Vinyltri-(t-butylperoxy)silane shares steric bulk from t-butyl groups but diverges in reactivity due to oxidizing peroxy substituents.

- The dioxaborolane-ethynyl group in Trimethyl(dioxaborolane-ethynyl)silane enables boron-mediated coupling reactions, whereas the thiovinyloxy group may facilitate sulfur-centered nucleophilic attacks.

Reactivity and Stability

- Electrophilic vs. Nucleophilic Behavior :

- Steric Effects :

- Thermal Stability :

- Peroxy groups in may reduce thermal stability due to oxidative decomposition risks, whereas thiovinyloxy groups could offer greater stability under anhydrous conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.